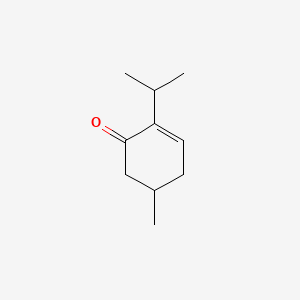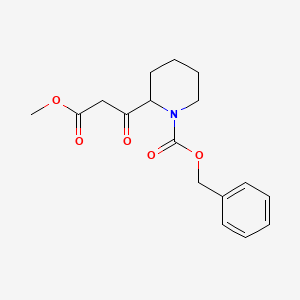
Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H21NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a benzyl group, a methoxy group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and 3-methoxy-3-oxopropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its binding to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Benzyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
- Benzyl 3-oxopiperazine-1-carboxylate
Uniqueness
Benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its piperidine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H21NO5 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
benzyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-22-16(20)11-15(19)14-9-5-6-10-18(14)17(21)23-12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3 |
Clave InChI |
HIJSIMOPFBRMJQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


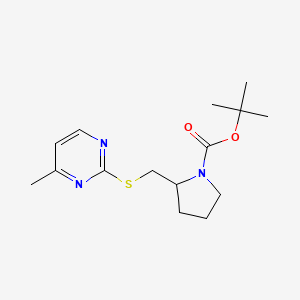
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
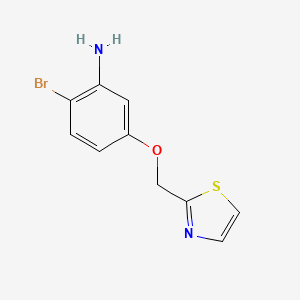
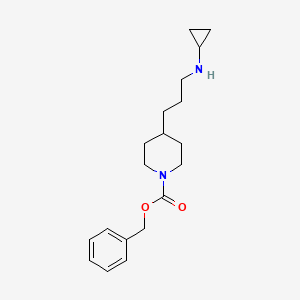
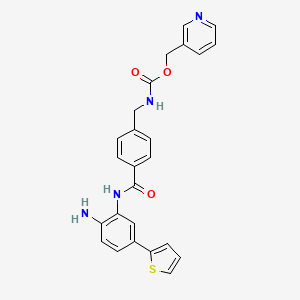


![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)

![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)


